

An In-depth Technical Guide on the NMR Spectral Data of Triethylphenylammonium Iodide

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Compound of Interest

Compound Name: Triethylphenylammonium iodide

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This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for **triethylphenylammonium iodide**. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted ^1H and ^{13}C NMR data based on the analysis of structurally analogous compounds. Furthermore, it details a generalized experimental protocol for the acquisition of NMR spectra for quaternary ammonium salts, which can be readily adapted for **triethylphenylammonium iodide**.

Predicted NMR Spectral Data

The chemical structure of **triethylphenylammonium iodide** consists of a phenyl group and three ethyl groups attached to a quaternary nitrogen atom, with iodide as the counter-ion. The predicted NMR spectral data are based on the known spectral characteristics of similar compounds such as tetraethylammonium iodide and phenyltrimethylammonium iodide.

Data Presentation: Predicted ^1H and ^{13}C NMR Data

The expected quantitative NMR data for **triethylphenylammonium iodide** are summarized in the tables below. These predictions are intended to serve as a reference for the analysis of experimentally obtained spectra.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Triethylphenylammonium Iodide**

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Predicted Coupling Constant (J) Hz
~7.6-7.8	m	5H	Aromatic (C ₆ H ₅)	-
~3.5-3.7	q	6H	Methylene (-CH ₂ -)	~7.0
~1.3-1.5	t	9H	Methyl (-CH ₃)	~7.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Triethylphenylammonium iodide**

Predicted Chemical Shift (δ) ppm	Assignment
~135-140	Aromatic (ipso-C)
~128-132	Aromatic (ortho-, meta-, para-C)
~55-60	Methylene (-CH ₂ -)
~7-9	Methyl (-CH ₃)

Experimental Protocols

A generalized yet detailed methodology for acquiring high-quality NMR spectra of quaternary ammonium salts like **triethylphenylammonium iodide** is provided below.

Protocol for NMR Sample Preparation and Data Acquisition

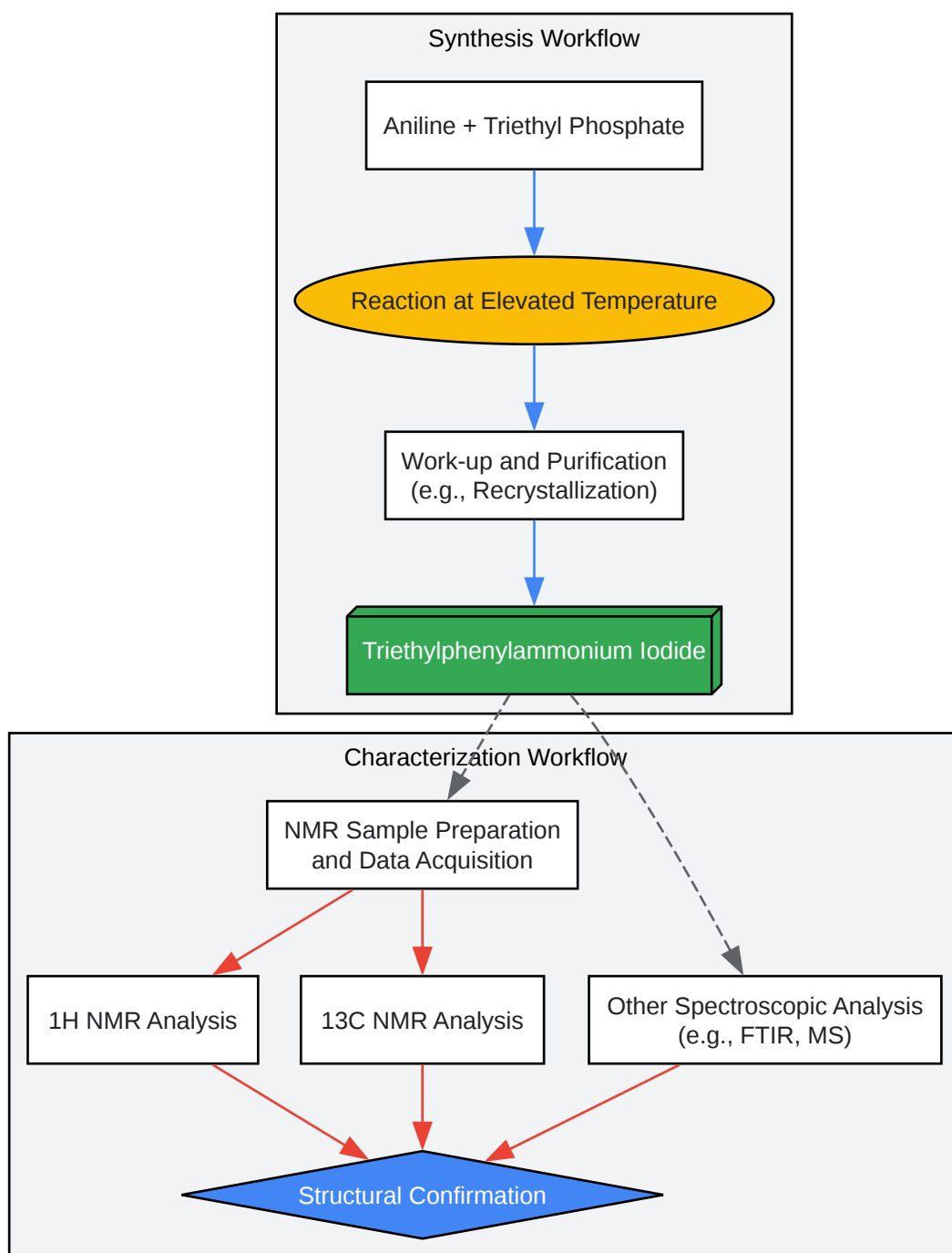
- Sample Preparation:
 - Weigh approximately 5-25 mg of the **triethylphenylammonium iodide** sample for ¹H NMR, and 50-100 mg for ¹³C NMR.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetonitrile-d₃) in a clean, dry vial. The choice of solvent is critical to ensure

the sample is fully dissolved and to avoid overlapping solvent peaks with signals of interest.^[1]

- Ensure complete dissolution, using gentle vortexing or heating if necessary. The solution should be homogenous and free of any particulate matter.^[2]
- Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any suspended particles which can degrade spectral quality.^{[3][4]}
- NMR Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct sample depth.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
 - Acquire the ^1H NMR spectrum. A standard pulse sequence with a 90° flip angle is typically used.^[4]
 - For the ^{13}C NMR spectrum, a proton-decoupled pulse sequence is generally employed to simplify the spectrum and enhance signal-to-noise.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal reference. For example, the residual CHCl_3 peak in Chloroform-d is at 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR.

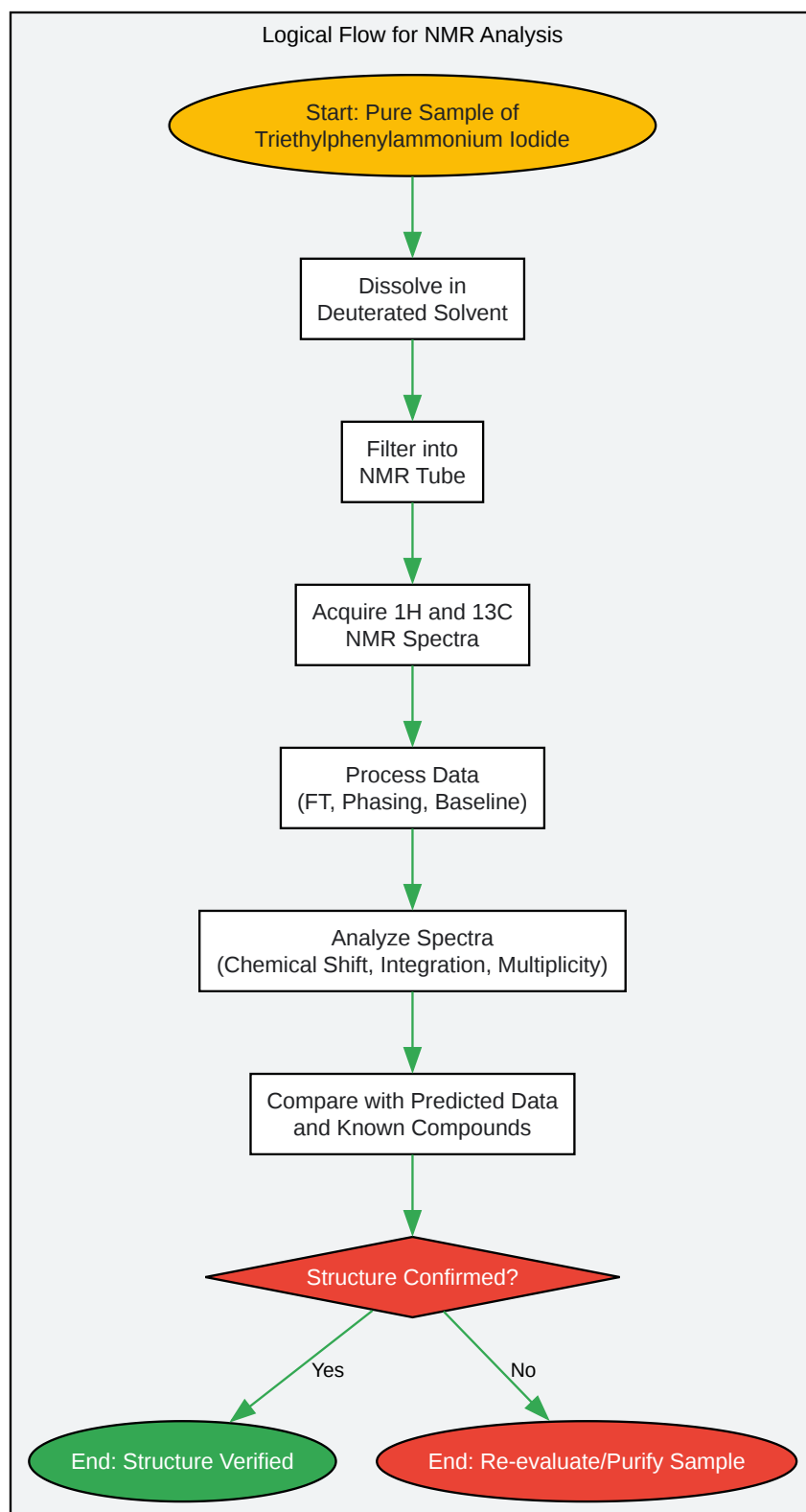
Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of **triethylphenylammonium iodide**.



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Caption: Synthesis and characterization workflow for **triethylphenylammonium iodide**.



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Caption: Logical workflow for the NMR analysis of **triethylphenylammonium iodide**.

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